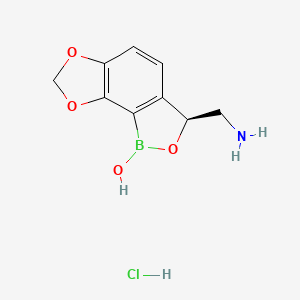

(R)-DS86760016

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C9H11BClNO4 |

|---|---|

分子量 |

243.45 g/mol |

IUPAC 名称 |

[(3S)-1-hydroxy-3H-[1,3]dioxolo[4,5-g][2,1]benzoxaborol-3-yl]methanamine;hydrochloride |

InChI |

InChI=1S/C9H10BNO4.ClH/c11-3-7-5-1-2-6-9(14-4-13-6)8(5)10(12)15-7;/h1-2,7,12H,3-4,11H2;1H/t7-;/m1./s1 |

InChI 键 |

FYHCZFHPLJMBAX-OGFXRTJISA-N |

手性 SMILES |

B1(C2=C(C=CC3=C2OCO3)[C@H](O1)CN)O.Cl |

规范 SMILES |

B1(C2=C(C=CC3=C2OCO3)C(O1)CN)O.Cl |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of (R)-DS86760016 on Leucyl-tRNA Synthetase

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-DS86760016 is a novel, preclinical-stage benzoxaborole-based inhibitor of leucyl-tRNA synthetase (LeuRS), a critical enzyme in bacterial protein synthesis. This document provides a comprehensive technical overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions and experimental workflows. This compound demonstrates potent activity against a range of Gram-negative pathogens, including multidrug-resistant (MDR) strains of Pseudomonas aeruginosa, Escherichia coli, and Klebsiella pneumoniae. Its unique mechanism, involving the formation of a covalent adduct with tRNA within the editing site of LeuRS, offers a promising avenue to combat the growing threat of antibiotic resistance.

Introduction

The relentless rise of multidrug-resistant bacteria necessitates the discovery and development of novel antibiotics with new mechanisms of action. Aminoacyl-tRNA synthetases (aaRSs), which are essential for protein synthesis, represent a clinically validated class of antibacterial targets. LeuRS, in particular, has been a focus for the development of new inhibitors. This compound is a member of the benzoxaborole class of compounds, which have shown promise as inhibitors of various bacterial aaRSs. This guide delves into the specific molecular interactions and the resulting biological effects of this compound on bacterial LeuRS.

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of leucyl-tRNA synthetase, an enzyme responsible for attaching leucine (B10760876) to its cognate tRNA (tRNALeu). This inhibition disrupts protein synthesis, leading to a bacteriostatic effect.

Targeting the Editing Domain of Leucyl-tRNA Synthetase

Unlike many enzyme inhibitors that target the active site, this compound targets the editing domain (also known as the CP1 domain) of LeuRS. This domain is responsible for a proofreading function, ensuring the correct amino acid is attached to the tRNA.

Formation of a Covalent Adduct

The key to the inhibitory action of this compound is the formation of a stable, covalent adduct with the terminal adenosine (B11128) of tRNALeu within the editing site of the enzyme. The boron atom of the benzoxaborole moiety in this compound interacts with the 2'- and 3'-hydroxyl groups of the ribose of the terminal adenosine (A76) of tRNALeu. This adduct effectively traps the tRNA in the editing site, preventing the enzyme from proceeding with the catalytic cycle and inhibiting protein synthesis.

Quantitative Data

The following tables summarize the in vitro activity and enzyme inhibition data for this compound, with comparisons to the related benzoxaborole, GSK2251052.

Table 1: In Vitro Antibacterial Activity of this compound and Comparator Agents

| Organism (No. of Strains) | Compound | MIC Range (μg/mL) | MIC50 (μg/mL) | MIC90 (μg/mL) |

| P. aeruginosa (41) | This compound | 0.5 to 4 | 1 | 2 |

| Tobramycin | 16 to >64 | >64 | >64 | |

| Ceftazidime | 4 to >64 | >64 | >64 | |

| Meropenem | 0.5 to >64 | 64 | >64 | |

| Ciprofloxacin | 4 to >64 | >64 | >64 | |

| E. coli (49) | This compound | 0.25 to 4 | 1 | 2 |

| Tobramycin | 0.25 to >64 | 16 | >64 | |

| Ceftazidime | 4 to >64 | 32 | >64 | |

| Meropenem | ≥0.03 to 64 | 0.03 | 8 | |

| Ciprofloxacin | 0.5 to >64 | 32 | >64 | |

| K. pneumoniae (41) | This compound | 0.25 to 2 | 1 | 2 |

| Tobramycin | 0.5 to >64 | 64 | >64 | |

| Ceftazidime | 4 to >64 | >64 | >64 | |

| Meropenem | 0.06 to >64 | 0.12 | 32 | |

| Ciprofloxacin | 0.5 to >64 | 32 | >64 |

Data sourced from Purnapatre et al., 2018.

Table 2: Leucyl-tRNA Synthetase Enzyme Inhibition

| Enzyme Source | Compound | IC50 (µM) |

| E. coli LeuRS | This compound | 0.38 |

| GSK2251052 | 0.31 | |

| P. aeruginosa LeuRS | This compound | 0.62 |

| A. baumannii LeuRS | This compound | 0.16 |

Data sourced from Purnapatre et al., 2018.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the mechanism of action and antibacterial activity of this compound.

Leucyl-tRNA Synthetase Inhibition Assay

This assay measures the ability of this compound to inhibit the aminoacylation of tRNALeu by LeuRS.

Materials:

-

Recombinant LeuRS from E. coli, P. aeruginosa, or A. baumannii

-

This compound stock solution (in DMSO)

-

[3H]Leucine

-

tRNA from E. coli

-

ATP

-

Reaction buffer (e.g., Tris-HCl, MgCl2, KCl, DTT)

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation fluid and counter

Protocol:

-

Prepare a reaction mixture containing reaction buffer, ATP, and [3H]Leucine.

-

Add varying concentrations of this compound to the reaction mixture.

-

Initiate the reaction by adding recombinant LeuRS and E. coli tRNA.

-

Incubate the reaction at 37°C for a specified time (e.g., 10 minutes).

-

Stop the reaction by adding cold 10% TCA.

-

Precipitate the [3H]Leucine-tRNALeu on ice for 30 minutes.

-

Collect the precipitate by filtering through glass fiber filters.

-

Wash the filters with cold 5% TCA and then with ethanol.

-

Dry the filters and measure the radioactivity using a scintillation counter.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

-

Bacterial strains (e.g., P. aeruginosa, E. coli, K. pneumoniae)

-

Mueller-Hinton broth (MHB) or agar (B569324) (MHA)

-

This compound stock solution

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland

Protocol (Broth Microdilution):

-

Prepare serial twofold dilutions of this compound in MHB in a 96-well plate.

-

Prepare a bacterial inoculum adjusted to a concentration of approximately 5 x 105 CFU/mL.

-

Inoculate each well of the microtiter plate with the bacterial suspension.

-

Include a growth control well (no drug) and a sterility control well (no bacteria).

-

Incubate the plates at 37°C for 18-24 hours.

-

Determine the MIC by visually inspecting the plates for the lowest concentration of this compound that inhibits visible bacterial growth.

Murine Urinary Tract Infection (UTI) Model

This in vivo model is used to assess the efficacy of this compound in a relevant infection model.

Materials:

-

Female mice (e.g., Swiss Webster)

-

Uropathogenic bacterial strain (e.g., P. aeruginosa)

-

This compound formulation for subcutaneous or oral administration

-

Anesthesia

-

Catheters

Protocol:

-

Anesthetize the mice.

-

Inoculate the bladder of each mouse with a suspension of the uropathogenic bacteria via a catheter.

-

After a set period to allow the infection to establish (e.g., 24 hours), begin treatment with this compound at various doses and schedules.

-

Include a vehicle control group.

-

At the end of the treatment period, euthanize the mice.

-

Aseptically remove the bladder and kidneys.

-

Homogenize the tissues and perform serial dilutions.

-

Plate the dilutions on appropriate agar plates to determine the bacterial load (CFU/g of tissue).

-

Compare the bacterial loads in the treated groups to the control group to assess the efficacy of this compound.

Conclusion

This compound is a potent inhibitor of bacterial leucyl-tRNA synthetase with a novel mechanism of action that involves the formation of a covalent adduct with tRNA in the enzyme's editing site. This mechanism confers excellent activity against a range of Gram-negative pathogens, including multidrug-resistant strains. The data presented in this guide highlight the potential of this compound as a promising candidate for further development in the fight against bacterial infections. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate this and other benzoxaborole-based antibacterial agents.

(R)-DS86760016: A Technical Guide to its Antibacterial Spectrum Against Gram-Negative Bacteria

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-DS86760016 is a novel investigational antibacterial agent belonging to the benzoxaborole class of leucyl-tRNA synthetase inhibitors. It has demonstrated potent in vitro and in vivo activity against a range of clinically significant Gram-negative bacteria, including multidrug-resistant (MDR) strains of Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa. This document provides a comprehensive technical overview of the antibacterial spectrum of this compound, detailing its mechanism of action, quantitative antibacterial activity, and the experimental protocols used for its evaluation.

Mechanism of Action: Inhibition of Leucyl-tRNA Synthetase

This compound exerts its antibacterial effect by inhibiting bacterial leucyl-tRNA synthetase (LeuRS), a crucial enzyme in protein biosynthesis.[1][2][3] LeuRS is responsible for the acylation of tRNALeu with its cognate amino acid, leucine. By binding to the LeuRS enzyme, this compound prevents this vital step, leading to the cessation of protein synthesis and subsequent bacterial growth arrest.[1] This novel mode of action confers activity against strains resistant to other antibiotic classes.[1]

Figure 1: Mechanism of action of this compound.

Quantitative Antibacterial Spectrum

The in vitro activity of this compound has been extensively evaluated against a large panel of Gram-negative isolates, including MDR phenotypes. The following tables summarize the minimum inhibitory concentration (MIC) data for this compound and comparator agents.

Table 1: In Vitro Activity of this compound against Multidrug-Resistant Gram-Negative Bacteria

| Organism (No. of Strains) | Compound | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| P. aeruginosa (41) | This compound | 0.5 to 4 | 1 | 2 |

| Tobramycin | 16 to >64 | >64 | >64 | |

| Ceftazidime | 4 to >64 | >64 | >64 | |

| Meropenem | 0.5 to >64 | 64 | >64 | |

| Ciprofloxacin | 4 to >64 | >64 | >64 | |

| E. coli (49) | This compound | 0.25 to 4 | 1 | 2 |

| Tobramycin | 0.25 to >64 | 16 | >64 | |

| Ceftazidime | 4 to >64 | 32 | >64 | |

| Meropenem | ≥0.03 to 64 | 0.03 | 8 | |

| Ciprofloxacin | 0.5 to >64 | 32 | >64 | |

| K. pneumoniae (41) | This compound | 0.5 to 4 | 1 | 2 |

| Tobramycin | 8 to >64 | 64 | >64 | |

| Ceftazidime | 32 to >64 | >64 | >64 | |

| Meropenem | ≥0.03 to >64 | 16 | >64 | |

| Ciprofloxacin | 2 to >64 | 32 | >64 |

Data sourced from[1]. MIC values were determined using the Clinical and Laboratory Standards Institute (CLSI) guidelines for aerobic bacteria.

Table 2: Activity of this compound against a Large Panel of P. aeruginosa Clinical Isolates

| Antimicrobial Agent | No. of Isolates at MIC (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| ≤0.06 | 0.125 | 0.25 | |

| This compound | 0 | 0 | 4 |

| Meropenem | 16 | 15 | 25 |

| Ciprofloxacin | 38 | 45 | 24 |

| Tobramycin | 2 | 18 | 33 |

Data from a study with 350 P. aeruginosa isolates.[3]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The in vitro antibacterial activity of this compound was determined by the broth microdilution method in accordance with the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Figure 2: Workflow for MIC determination.

Detailed Methodology:

-

Bacterial Strains: Clinical isolates of P. aeruginosa, E. coli, and K. pneumoniae were used.

-

Medium: Cation-adjusted Mueller-Hinton broth was utilized.

-

Inoculum Preparation: Bacterial colonies were suspended in saline to match the turbidity of a 0.5 McFarland standard, then diluted to a final concentration of approximately 5 x 105 CFU/mL in the test wells.

-

Drug Concentrations: this compound and comparator agents were tested over a range of concentrations.

-

Incubation: The microtiter plates were incubated at 35°C for 16-20 hours in ambient air.

-

MIC Reading: The MIC was visually determined as the lowest concentration of the drug that completely inhibited bacterial growth.[4]

Murine Catheter-Associated Urinary Tract Infection (CAUTI) Model

The in vivo efficacy of this compound was assessed in a murine model of CAUTI.

Detailed Methodology:

-

Animal Model: Female mice were used for the study.

-

Catheterization and Infection: A catheter segment was implanted into the bladder of anesthetized mice, followed by transurethral inoculation with a clinical isolate of P. aeruginosa.

-

Treatment: Treatment with this compound was initiated 4 hours post-infection and administered subcutaneously for 7 days.

-

Endpoint Evaluation: At the end of the treatment period, mice were euthanized, and the bacterial burden in the kidneys, bladder, and catheter was determined by colony-forming unit (CFU) counts.[4]

Figure 3: Workflow for the murine CAUTI model.

Reduced Risk of Resistance

This compound has demonstrated a lower potential for the development of resistance compared to its predecessor, GSK2251052.[1][2] This is supported by lower mutant prevention concentrations (MPCs) against P. aeruginosa.[1][4] In the murine urinary tract infection model, no resistant bacteria were observed at doses that maintained urinary concentrations above the MPC.[1][2]

Conclusion

This compound is a promising novel leucyl-tRNA synthetase inhibitor with potent activity against a broad spectrum of Gram-negative pathogens, including multidrug-resistant isolates. Its unique mechanism of action and lower propensity for resistance development make it a valuable candidate for further development in the fight against serious Gram-negative infections. The data presented in this guide underscore its potential as a new therapeutic option for challenging infections.

References

In Vitro Activity of DS86760016 Against Multidrug-Resistant Pseudomonas aeruginosa: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Multidrug-resistant (MDR) Pseudomonas aeruginosa represents a significant and growing threat to public health. The development of novel antimicrobial agents with unique mechanisms of action is paramount in addressing this challenge. DS86760016 is a novel, preclinical leucyl-tRNA synthetase (LeuRS) inhibitor belonging to the benzoxaborole class of antibiotics. This document provides a comprehensive technical guide on the in vitro activity of DS86760016 against MDR P. aeruginosa. It includes a summary of its potent antibacterial and antibiofilm activity, detailed experimental methodologies, and a visual representation of its mechanism of action and experimental workflows.

Introduction

Pseudomonas aeruginosa is a versatile opportunistic pathogen responsible for a wide array of healthcare-associated infections, particularly in immunocompromised individuals. Its intrinsic and acquired resistance mechanisms make it notoriously difficult to treat. DS86760016 emerges as a promising candidate, demonstrating potent activity against a broad range of MDR P. aeruginosa clinical isolates.[1][2][3][4][5][6] Its novel mechanism of action, the inhibition of leucyl-tRNA synthetase, offers a potential advantage against strains resistant to conventional antibiotics.[7][8][9][10]

Mechanism of Action: Leucyl-tRNA Synthetase Inhibition

DS86760016 exerts its antibacterial effect by inhibiting bacterial leucyl-tRNA synthetase (LeuRS), an essential enzyme in protein synthesis.[9][10] This inhibition occurs through a unique "oxaborole tRNA trapping" (OBORT) mechanism. The boron atom in the benzoxaborole core of DS86760016 forms a covalent adduct with the 3'-hydroxyl groups of the terminal adenosine (B11128) of tRNALeu within the editing site of the LeuRS enzyme.[11][12] This stable adduct effectively traps the tRNA, preventing the attachment of leucine (B10760876) and thereby halting protein synthesis, which ultimately leads to bacterial growth inhibition.[11][12]

In Vitro Activity Data

The in vitro potency of DS86760016 has been evaluated against a substantial number of MDR P. aeruginosa clinical isolates. The data consistently demonstrates superior activity compared to standard-of-care antipseudomonal agents.

Minimum Inhibitory Concentration (MIC)

The MIC values of DS86760016 against a panel of 350 clinical isolates of P. aeruginosa, including strains with various resistance mechanisms, are summarized below.

| Antimicrobial Agent | MIC50 (µg/mL) | MIC90 (µg/mL) |

| DS86760016 | 1 | 2 |

| Meropenem | 4 | >32 |

| Ciprofloxacin | 4 | >32 |

| Tobramycin | 1 | >32 |

| Source:[1][2] |

Anti-Biofilm Activity

DS86760016 has also shown significant activity against P. aeruginosa biofilms, which are notoriously resistant to conventional antibiotics.

| Strain | MIC (µg/mL) | Biofilm Inhibitory Concentration (BIC50) (µg/mL) |

| MDR P. aeruginosa 1594965 | 2 | 4 |

| P. aeruginosa ATCC 700829 | Not Specified | 4 |

| Source:[3][5] |

Mutant Prevention Concentration (MPC)

DS86760016 exhibits a lower potential for resistance development compared to other leucyl-tRNA synthetase inhibitors like GSK2251052. The mutant prevention concentration (MPC) for DS86760016 against P. aeruginosa was found to be >8-fold lower than that of GSK2251052.[1][2]

Experimental Protocols

The following sections detail the methodologies used to assess the in vitro activity of DS86760016.

MIC Determination

The minimum inhibitory concentrations (MICs) of DS86760016 were determined using the broth microdilution method as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[1][4]

-

Inoculum Preparation: A suspension of P. aeruginosa is prepared in a suitable broth (e.g., Mueller-Hinton Broth) and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum density of approximately 5 x 105 colony-forming units (CFU)/mL in the test wells.

-

Drug Dilution: Serial twofold dilutions of DS86760016 are prepared in the broth in 96-well microtiter plates.

-

Incubation: The inoculated plates are incubated at 35-37°C for 18-24 hours.

-

MIC Reading: The MIC is recorded as the lowest concentration of the drug that completely inhibits visible bacterial growth.

References

- 1. DS86760016, a Leucyl-tRNA Synthetase Inhibitor with Activity against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Discovery and Analysis of Natural-Product Compounds Inhibiting Protein Synthesis in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pseudomonas aeruginosa PAO 1 In Vitro Time–Kill Kinetics Using Single Phages and Phage Formulations—Modulating Death, Adaptation, and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DS86760016, a leucyl-tRNA synthetase inhibitor, with activity against Pseudomonas aeruginosa – ScienceOpen [scienceopen.com]

- 7. Protein secretion in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biosynthesis of the Pseudomonas aeruginosa Extracellular Polysaccharides, Alginate, Pel, and Psl - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent development of leucyl-tRNA synthetase inhibitors as antimicrobial agents - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 10. Recent development of leucyl-tRNA synthetase inhibitors as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Leucyl-tRNA Synthetase Inhibitor with Broad-Spectrum Antimycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

(R)-DS86760016: A Promising Leucyl-tRNA Synthetase Inhibitor for Mycobacterium abscessus Infections

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Mycobacterium abscessus is a rapidly growing, multidrug-resistant nontuberculous mycobacterium that causes a wide range of infections, particularly pulmonary disease in individuals with underlying lung conditions.[1] The intrinsic and acquired resistance of M. abscessus to many conventional antibiotics makes treatment challenging, often resulting in poor clinical outcomes.[1] This has spurred the search for novel therapeutic agents with unique mechanisms of action. (R)-DS86760016, a novel benzoxaborole, has emerged as a promising candidate. This technical guide provides a comprehensive overview of the activity of this compound against M. abscessus, detailing its mechanism of action, quantitative efficacy data, and the experimental protocols used for its evaluation.

Core Compound Details

-

Compound Name: this compound

-

Chemical Name: 3-(aminomethyl)-7-(3-hydroxypropoxy)-1-hydroxy-1,3-dihydro-2,1-benzoxaborole

-

Class: Benzoxaborole, Leucyl-tRNA Synthetase Inhibitor.[1][2][3][4]

Mechanism of Action

This compound is an inhibitor of leucyl-tRNA synthetase (LeuRS), an essential enzyme in bacterial protein synthesis.[1][2][3][4] LeuRS is responsible for attaching the amino acid leucine (B10760876) to its corresponding transfer RNA (tRNA), a critical step in the translation of genetic information into proteins.[1] By inhibiting LeuRS, this compound effectively halts protein synthesis, leading to bacterial growth inhibition.[5] This mode of action is distinct from many currently used antibiotics, making it a valuable tool against drug-resistant strains.

Figure 1: Mechanism of Action of this compound.

Quantitative Data: In Vitro Activity

The in vitro efficacy of this compound against various strains of M. abscessus has been determined using the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that inhibits the visible growth of a microorganism.

Table 1: MIC₅₀ Values of this compound against M. abscessus Reference Strains

| Strain | Morphotype | MIC₅₀ (µM) |

| M. abscessus CIP104536T | Smooth (S) | 0.7[1] |

| M. abscessus CIP104536T | Rough (R) | 0.9[1] |

Table 2: MIC₅₀ Value Ranges of this compound against M. abscessus Clinical Isolates

| Number of Isolates | Morphotypes | MIC₅₀ Range (µM) |

| 10 | Smooth (S) and Rough (R) | 0.7 - 6.5[1] |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC values of this compound against M. abscessus are typically determined using a broth microdilution method, such as the resazurin (B115843) microtiter assay (REMA).

1. Bacterial Culture Preparation:

-

M. abscessus strains are grown in an appropriate broth medium (e.g., Middlebrook 7H9 broth supplemented with OADC) at 37°C until they reach the mid-logarithmic growth phase.

-

The bacterial suspension is then diluted to a standardized concentration, often corresponding to a 0.5 McFarland standard.

2. Drug Dilution Series:

-

A serial dilution of this compound is prepared in a 96-well microtiter plate using cation-adjusted Mueller-Hinton (CAMH) broth.[1][2]

-

The concentrations tested typically range from a high, inhibitory concentration to a low, non-inhibitory concentration.

3. Inoculation and Incubation:

-

Each well of the microtiter plate containing the drug dilutions is inoculated with the standardized bacterial suspension.

-

The plates are incubated at 37°C for a specified period, usually 3-5 days.

4. MIC Determination with Resazurin:

-

After incubation, a resazurin solution is added to each well.

-

The plates are re-incubated for 24-48 hours.

-

A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth.

-

The MIC is defined as the lowest drug concentration that prevents this color change, indicating at least 90% inhibition of bacterial growth (MIC₉₀).[6]

Figure 2: Experimental Workflow for MIC Determination.

Pharmacokinetics and Resistance Profile

This compound has demonstrated an improved pharmacokinetic profile compared to its analog, epetraborole.[1][2][3][4] Studies in animal models have shown that this compound has lower plasma clearance, a longer plasma half-life, and higher renal excretion.[1][2][3][4] Furthermore, it exhibits a lower frequency of spontaneous resistance development in M. abscessus compared to epetraborole.[1]

Conclusion

This compound is a potent inhibitor of Mycobacterium abscessus with a novel mechanism of action targeting leucyl-tRNA synthetase. Its strong in vitro activity against both reference and clinical strains, including smooth and rough morphotypes, coupled with a favorable pharmacokinetic profile and a lower propensity for resistance development, positions it as a highly promising candidate for the treatment of challenging M. abscessus infections. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic potential.

References

- 1. DS86760016, a Leucyl-tRNA Synthetase Inhibitor, Is Active against Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. journals.asm.org [journals.asm.org]

- 4. DS86760016, a Leucyl-tRNA Synthetase Inhibitor, Is Active against Mycobacterium abscessus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In Vitro and In Vivo Activities of DS86760016, a Novel Leucyl-tRNA Synthetase Inhibitor for Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Susceptibility of Mycobacterium abscessus to Antimycobacterial Drugs in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Development of DS-86760016: Information Not Publicly Available

As of December 2025, a comprehensive search of publicly accessible scientific literature, clinical trial registries, and corporate communications has yielded no specific information regarding the preclinical development of a compound designated DS-86760016.

While Daiichi Sankyo has a robust pipeline of investigational drugs, many of which are designated with a "DS-" prefix, the specific identifier "DS-86760016" does not appear in any published preclinical or clinical data. It is common for pharmaceutical companies to use internal identifiers for compounds in the early stages of development. These designations may change as a compound progresses through the research and development pipeline, and information is often not disclosed publicly until a later stage, such as a patent application, a scientific presentation at a major conference, or the initiation of clinical trials.

Searches for "DS-86760016" and associated terms such as "preclinical," "mechanism of action," "in vitro," and "in vivo" across multiple scientific databases did not return any relevant results. Similarly, a review of Daiichi Sankyo's public statements and pipeline updates does not mention a compound with this specific identifier.

Therefore, it is not possible to provide a technical guide, summarize quantitative data, detail experimental protocols, or create visualizations for DS-86760016 at this time. The information necessary to fulfill such a request remains proprietary and within Daiichi Sankyo. Researchers and professionals interested in this specific compound are advised to monitor Daiichi Sankyo's official publications and presentations at major scientific conferences for any future disclosures.

(R)-DS86760016: A Novel Benzoxaborole Antibiotic Targeting Gram-Negative Pathogens

A Technical Whitepaper for Researchers and Drug Development Professionals

Executive Summary

The rise of multidrug-resistant (MDR) Gram-negative bacteria presents a formidable challenge to global public health. In the quest for novel therapeutic agents, the benzoxaborole class of compounds has emerged as a promising avenue. This whitepaper provides an in-depth technical overview of (R)-DS86760016, a novel benzoxaborole leucyl-tRNA synthetase (LeuRS) inhibitor. This compound demonstrates potent activity against a range of clinically important Gram-negative pathogens, including Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa, and exhibits a promising profile with an improved pharmacokinetic and reduced resistance potential compared to its predecessors. This document details the mechanism of action, in vitro and in vivo activity, pharmacokinetic and pharmacodynamic properties, and relevant experimental methodologies for this compound, offering a comprehensive resource for the scientific community.

Introduction: The Benzoxaborole Frontier

Benzoxaboroles are a class of boron-containing heterocyclic compounds that have garnered significant attention for their diverse biological activities.[1][2][3] Their unique chemical structure, featuring a highly electrophilic boron atom, allows for reversible covalent interactions with biological targets.[1] This has led to the development of benzoxaborole-based drugs for various applications, including antifungal and antimalarial agents.[1][4][5] A key antibacterial target for this class is leucyl-tRNA synthetase (LeuRS), a crucial enzyme in protein synthesis.[1][2][6] By inhibiting LeuRS, benzoxaboroles effectively halt bacterial growth.[5][6]

This compound is a next-generation benzoxaborole developed to address the limitations of earlier compounds, such as GSK2251052, which faced challenges with the rapid emergence of resistance in clinical trials.[7][8][9] this compound has been engineered to possess an improved pharmacokinetic profile and a lower propensity for resistance development, making it a promising candidate for the treatment of serious Gram-negative infections.[7][8]

Mechanism of Action: Targeting Protein Synthesis

This compound exerts its antibacterial effect by inhibiting bacterial leucyl-tRNA synthetase (LeuRS), a vital enzyme responsible for attaching leucine (B10760876) to its cognate tRNA during protein synthesis.[7][8][10] This inhibition occurs through a novel "oxaborole tRNA-trapping" mechanism.[6][7] The boron atom of the benzoxaborole forms a stable adduct with the 2'- and 3'-hydroxyl groups of the terminal adenosine (B11128) of tRNA(Leu) within the editing site of the LeuRS enzyme.[2][3] This effectively traps the tRNA in the editing domain, preventing the catalytic cycle of aminoacylation and halting protein synthesis, which ultimately leads to bacterial growth arrest.[6][7][11] Due to this unique mechanism of action, this compound does not exhibit cross-resistance with existing classes of antibiotics.[7]

Figure 1: Mechanism of action of this compound.

In Vitro Activity

This compound demonstrates potent and selective activity against a range of Gram-negative bacteria, while being largely inactive against Gram-positive bacteria.[7] This selective spectrum minimizes the risk of resistance development in Gram-positive organisms.[7]

Enzyme Inhibitory Activity

The compound effectively inhibits LeuRS enzymes from various Gram-negative pathogens.

| Enzyme Source | This compound IC50 (µM) | GSK2251052 IC50 (µM) | Cell Line (CHO) GI50 (µM) |

| Escherichia coli | 0.38[11] | 0.31[11] | >1,000[11] |

| Pseudomonas aeruginosa | 0.62[11] | - | >1,000[11] |

| Acinetobacter baumannii | 0.16[11] | - | >1,000[11] |

| Table 1: Inhibitory activity of this compound against bacterial LeuRS and a mammalian cell line. |

Antibacterial Spectrum

The minimum inhibitory concentrations (MICs) of this compound against various Gram-negative clinical isolates highlight its potent antibacterial activity.

| Organism | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |

| Pseudomonas aeruginosa | - | 1[9] | 2[9] | - |

| Escherichia coli | - | - | - | 0.25 - 2[7] |

| Klebsiella pneumoniae | - | - | - | 0.25 - 2[7] |

| Table 2: In vitro activity of this compound against Gram-negative bacteria. |

This compound shows superior activity against MDR pathogens when compared to current therapeutic agents like tobramycin, ceftazidime, meropenem, and ciprofloxacin.[7] It is also active against isolates harboring extended-spectrum beta-lactamases (ESBLs), carbapenemases (KPC, IMP, VIM), and those exhibiting fluoroquinolone and aminoglycoside resistance.[9][11]

Anti-biofilm Activity

This compound has demonstrated potent activity against in vitro biofilms of P. aeruginosa.[9][12]

| Organism | Biofilm Inhibitory Concentration (BIC50) (µg/mL) |

| P. aeruginosa 1594965 | 4[9][12] |

| P. aeruginosa ATCC 700829 | 4[9][12] |

| Table 3: Anti-biofilm activity of this compound. |

Pharmacokinetics and Pharmacodynamics

This compound exhibits an improved pharmacokinetic profile compared to its predecessor, GSK2251052, characterized by lower plasma clearance, a longer plasma half-life, and higher renal excretion in multiple animal species.[7][8][11] These properties are advantageous for treating urinary tract infections (UTIs).

| Parameter | This compound | GSK2251052 | Species |

| Plasma Clearance | Lower[7][8][11] | Higher | Mice, Rats, Monkeys, Dogs[7][8][11] |

| Plasma Half-life | Longer[7][8][11] | Shorter | Mice, Rats, Monkeys, Dogs[7][8][11] |

| Renal Excretion | Higher[7][8][11] | Lower | Mice, Rats, Monkeys, Dogs[7][8][11] |

| Table 4: Comparative pharmacokinetic parameters of this compound and GSK2251052. |

The key pharmacodynamic parameter for antibiotics like this compound is the ratio of the area under the concentration-time curve to the MIC (AUC/MIC).[13][14] For bacteriostatic agents, maintaining drug concentrations above the MIC is crucial for efficacy.

In Vivo Efficacy

The efficacy of this compound has been demonstrated in murine infection models, particularly for urinary tract infections.

Murine Catheter-Associated Urinary Tract Infection (CAUTI) Model

In a murine CAUTI model infected with P. aeruginosa, treatment with this compound resulted in a significant reduction in bacterial counts in the kidney, bladder, and on the catheter itself, without the development of resistance.[9][12][15]

| Treatment Group | Dose | Log Reduction in Bacterial Counts (Kidney) | Log Reduction in Bacterial Counts (Bladder) | Log Reduction in Bacterial Counts (Catheter) |

| This compound | 220 mg/kg, q.i.d. | 2.4[9] | 2.3[9] | 1.6[9] |

| This compound | 30 mg/kg, q.i.d. | 2.2[9] | 1.2[9] | - |

| Table 5: Efficacy of this compound in a murine CAUTI model. |

Resistance Profile

A significant advantage of this compound is its lower propensity for resistance development compared to GSK2251052.[7][8]

-

Mutant Prevention Concentration (MPC): this compound exhibits lower MPCs against P. aeruginosa than GSK2251052.[7][8][9]

-

Frequency of Spontaneous Resistance: The frequency of spontaneous resistance to this compound is comparable to or lower than that of other antibiotics.[11]

-

In Vivo Resistance: In murine UTI models, no resistant bacteria were observed at doses that maintained urinary concentrations above the MPC.[7][8] In contrast, treatment with GSK2251052 led to the emergence of resistant mutants.[7]

Resistance to this compound, when it does occur, is associated with single amino acid changes in the editing site of the LeuRS gene.[7][11] Importantly, these mutants do not show cross-resistance to other classes of antibiotics.[7]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

MIC values were determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. Briefly, serial twofold dilutions of the test compound are prepared in Mueller-Hinton broth in 96-well microtiter plates. A standardized bacterial inoculum is added to each well, and the plates are incubated at 37°C for 18-24 hours. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

LeuRS Enzyme Inhibition Assay

The inhibitory activity against LeuRS was assessed by measuring the aminoacylation of tRNA(Leu) with [14C]-leucine. The reaction mixture contains the purified LeuRS enzyme, tRNA(Leu), ATP, [14C]-leucine, and varying concentrations of the inhibitor. The reaction is incubated and then quenched. The amount of [14C]-leucyl-tRNA(Leu) formed is quantified by scintillation counting. The IC50 is the concentration of the inhibitor that reduces enzyme activity by 50%.

Murine Catheter-Associated Urinary Tract Infection (CAUTI) Model

Female mice are anesthetized, and a small piece of silicone catheter is implanted into the bladder via the urethra. A standardized inoculum of P. aeruginosa is then instilled into the bladder. Treatment with this compound or a vehicle control is initiated at a specified time post-infection and administered for a defined period. At the end of the treatment period, the mice are euthanized, and the kidneys, bladder, and catheter are harvested, homogenized, and plated to determine bacterial counts (CFU/organ or CFU/catheter).

Figure 2: Workflow for the murine CAUTI model.

Conclusion

This compound is a promising novel benzoxaborole antibiotic with potent activity against challenging Gram-negative pathogens, including multidrug-resistant strains. Its unique mechanism of action, favorable pharmacokinetic profile, and lower propensity for resistance development compared to earlier benzoxaboroles position it as a valuable candidate for further clinical investigation. The data presented in this whitepaper underscore the potential of this compound to address the urgent unmet medical need for new treatments for serious Gram-negative bacterial infections.

References

- 1. Antimalarial Benzoxaboroles Target Plasmodium falciparum Leucyl-tRNA Synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antibacterial Activity and Mode of Action of a Sulfonamide-Based Class of Oxaborole Leucyl-tRNA Synthetase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antibacterial Activity and Mode of Action of a Sulfonamide-Based Class of Oxaborole Leucyl-tRNA-Synthetase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. scispace.com [scispace.com]

- 6. A Leucyl-tRNA Synthetase Inhibitor with Broad-Spectrum Antimycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In Vitro and In Vivo Activities of DS86760016, a Novel Leucyl-tRNA Synthetase Inhibitor for Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In Vitro and In Vivo Activities of DS86760016, a Novel Leucyl-tRNA Synthetase Inhibitor for Gram-Negative Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. DS86760016, a Leucyl-tRNA Synthetase Inhibitor, Is Active against Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. researchgate.net [researchgate.net]

- 13. facm.ucl.ac.be [facm.ucl.ac.be]

- 14. Pharmacokinetics and pharmacodynamics of antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. scienceopen.com [scienceopen.com]

The Selective Antibacterial Activity of DS86760016: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant (MDR) Gram-negative bacteria presents a significant challenge to global public health. DS86760016 is a novel, investigational benzoxaborole compound that demonstrates potent and selective activity against these challenging pathogens. As a leucyl-tRNA synthetase (LeuRS) inhibitor, DS86760016 employs a distinct mechanism of action, making it a promising candidate for treating infections caused by MDR Gram-negative bacteria, including Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa.[1][2][3] This document provides a comprehensive technical guide on the selective activity of DS86760016, detailing its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols used for its evaluation.

Mechanism of Action: Inhibition of Leucyl-tRNA Synthetase

DS86760016 exerts its antibacterial effect by inhibiting leucyl-tRNA synthetase (LeuRS), a crucial enzyme in bacterial protein synthesis.[3][4] This enzyme is responsible for attaching the amino acid leucine (B10760876) to its corresponding transfer RNA (tRNA), a critical step in the translation of genetic information into proteins. By binding to the LeuRS enzyme, DS86760016 effectively blocks this process, leading to the cessation of protein synthesis and subsequent bacterial growth arrest.[3] This targeted action provides a high degree of selectivity for bacterial enzymes over their mammalian counterparts.[1][3]

Quantitative Data Summary

The following tables summarize the in vitro activity of DS86760016 against key Gram-negative pathogens and its inhibitory effect on the LeuRS enzyme.

Table 1: Enzyme Inhibitory Activity of DS86760016 [1][3]

| Target Enzyme | Organism | IC50 (μM) |

| LeuRS | Escherichia coli | 0.38 |

| LeuRS | Pseudomonas aeruginosa | 0.62 |

| LeuRS | Acinetobacter baumannii | 0.16 |

Table 2: Antibacterial Spectrum of DS86760016 [1]

| Bacterial Species | MIC (μg/mL) |

| Gram-Negative Bacteria | 0.25 - 2 |

| Gram-Positive Bacteria | >32 |

Table 3: Activity of DS86760016 against Multidrug-Resistant (MDR) Gram-Negative Bacteria [1]

| Organism | MIC90 (μg/mL) |

| P. aeruginosa | 2 |

| E. coli | 2 |

| K. pneumoniae | 2 |

Table 4: Comparative Activity of DS86760016 and Comparator Agents against P. aeruginosa Clinical Isolates [5]

| Antimicrobial Agent | MIC50 (μg/mL) | MIC90 (μg/mL) |

| DS86760016 | 1 | 2 |

| Meropenem | >32 | >32 |

| Ciprofloxacin | >32 | >32 |

| Tobramycin | >32 | >32 |

Table 5: Frequency of Spontaneous Resistance to DS86760016 [1]

| Organism | Frequency of Resistance (at 4x MIC) |

| P. aeruginosa | 9.2 x 10-8 to 1.2 x 10-7 |

| K. pneumoniae | 8.0 x 10-8 to 9.6 x 10-6 |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC values for DS86760016 were determined using the broth microdilution method as outlined by the Clinical and Laboratory Standards Institute (CLSI) guidelines for aerobic bacteria.[1][5]

In Vitro Biofilm Activity Assay

The antibiofilm activity of DS86760016 was evaluated by measuring the inhibition of biofilm formation.

-

Biofilm Formation : Bacterial strains were grown in microtiter plates to allow for biofilm formation.

-

Treatment : Adherent biofilms were treated with varying concentrations of DS86760016.

-

Staining : The remaining biofilm was stained with 1% crystal violet.

-

Quantification : The stain was dissolved in 30% acetic acid, and the optical density at 600 nm (OD600) was measured to quantify the biofilm.

-

Inhibition Calculation : The percentage of biofilm inhibition was calculated by comparing the OD600 of treated wells to that of untreated control wells.[6]

Murine Catheter-Associated Urinary Tract Infection (CAUTI) Model

The in vivo efficacy of DS86760016 was assessed in a murine CAUTI model.

-

Catheter Implantation : A 1.0-cm piece of an indwelling catheter was implanted into the bladders of female Swiss Webster mice under anesthesia.[5]

-

Infection : A suspension of P. aeruginosa (~107 CFU/animal) was injected transurethrally into the bladder.[5]

-

Treatment : Treatment with DS86760016 or a vehicle control was initiated 4 hours post-infection and administered subcutaneously for 7 days.[5]

-

Bacterial Load Determination : At the end of the treatment period, the kidneys, bladder, and catheter were harvested, homogenized, and plated to determine the bacterial counts (CFU).[5]

Pharmacokinetics and Resistance Profile

DS86760016 exhibits an improved pharmacokinetic profile compared to its predecessor, GSK2251052, with lower plasma clearance, a longer plasma half-life, and higher renal excretion in animal models.[1][2][7] This favorable profile, coupled with a lower propensity for resistance development, suggests that DS86760016 has the potential to be a valuable therapeutic option for the treatment of MDR Gram-negative infections.[1][2] Studies have shown that DS86760016 has lower mutant prevention concentrations (MPC) against P. aeruginosa than GSK2251052.[1][2][3] Furthermore, in murine urinary tract infection models, no resistant bacteria were observed at doses that maintained urinary concentrations above the MPC.[1][2]

Conclusion

DS86760016 is a promising novel leucyl-tRNA synthetase inhibitor with potent and selective activity against a range of clinically important Gram-negative pathogens, including multidrug-resistant strains. Its distinct mechanism of action, favorable pharmacokinetic properties, and lower potential for resistance development make it a strong candidate for further clinical investigation. The data and protocols presented in this guide underscore the potential of DS86760016 to address the unmet medical need for new treatments for serious Gram-negative infections.

References

- 1. In Vitro and In Vivo Activities of DS86760016, a Novel Leucyl-tRNA Synthetase Inhibitor for Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Vitro and In Vivo Activities of DS86760016, a Novel Leucyl-tRNA Synthetase Inhibitor for Gram-Negative Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. DS86760016, a Leucyl-tRNA Synthetase Inhibitor, Is Active against Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. researchgate.net [researchgate.net]

- 7. DS86760016, a Leucyl-tRNA Synthetase Inhibitor, Is Active against Mycobacterium abscessus - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular Target Validation of DS86760016 in Escherichia coli

An In-Depth Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The rise of antibiotic-resistant bacteria necessitates the discovery of novel antibacterial agents with new mechanisms of action. This document provides a comprehensive technical overview of the molecular target validation for a novel antibacterial compound, DS86760016, in Escherichia coli. DS86760016 was identified through a high-throughput phenotypic screen and exhibits potent activity against multi-drug resistant strains of E. coli. This guide details the integrated genetic, biochemical, and cytological profiling approaches used to identify and validate its molecular target, providing a framework for the preclinical assessment of new antibacterial candidates.

Introduction

Phenotypic screening remains a highly successful strategy for discovering first-in-class antibiotics, as it identifies compounds that inhibit bacterial growth without preconceived notions about the target.[1][2] This approach, however, presents the significant challenge of subsequent target identification and validation, a crucial step for lead optimization and understanding the mechanism of action (MOA).[3][4] This guide outlines the systematic process of validating the molecular target of DS86760016, a novel compound with significant promise.

Initial Characterization of DS86760016

DS86760016 was identified in a whole-cell screening campaign for its potent bactericidal activity against E. coli.[5] Initial characterization involved determining its minimum inhibitory concentration (MIC) against a panel of clinically relevant bacterial strains.

Data Presentation: Table 1. Antibacterial Spectrum of DS86760016

| Bacterial Strain | MIC (µg/mL) |

| E. coli ATCC 25922 | 0.125 |

| E. coli (Efflux Mutant ΔtolC) | 0.03 |

| Klebsiella pneumoniae ATCC 13883 | 0.25 |

| Pseudomonas aeruginosa PAO1 | >64 |

| Staphylococcus aureus ATCC 29213 | >64 |

The data indicates that DS86760016 is most effective against Gram-negative bacteria, particularly E. coli, and its activity is enhanced in efflux-deficient strains, suggesting it is a substrate for the TolC efflux pump.

Experimental Workflow for Target Validation

The validation of the molecular target for DS86760016 followed a multi-pronged approach, integrating genetic, biochemical, and cytological methods to build a comprehensive evidence package.

Mandatory Visualization: Figure 1. Overall Workflow for Target Validation

Caption: A streamlined workflow for the identification and validation of a novel antibacterial target.

Genetic Approaches to Target Identification

Genetic techniques are powerful tools for identifying the molecular target of a novel antibacterial compound.[3] The primary methods employed were the generation and analysis of resistant mutants and target gene overexpression studies.

Spontaneous Resistant Mutant Selection and Whole-Genome Sequencing

The selection of spontaneous resistant mutants is a classic and effective method for identifying drug targets.[5][6] Resistance-conferring mutations often occur within the gene encoding the drug's direct target.

Experimental Protocols: Protocol 1. Resistant Mutant Generation and Analysis

-

Bacterial Culture: Grow E. coli ATCC 25922 ΔtolC to late logarithmic phase in Mueller-Hinton Broth (MHB).

-

Plating: Plate approximately 10^9 colony-forming units (CFUs) onto Mueller-Hinton Agar (MHA) plates containing 4x, 8x, and 16x the MIC of DS86760016.

-

Incubation: Incubate plates at 37°C for 48-72 hours.

-

Colony Selection: Isolate colonies that appear on the plates.

-

Resistance Confirmation: Re-streak isolated colonies on MHA with and without DS86760016 to confirm the resistance phenotype.

-

Genomic DNA Extraction: Extract genomic DNA from confirmed resistant mutants and the parent strain using a commercial kit.

-

Whole-Genome Sequencing (WGS): Perform WGS on an Illumina platform.

-

Variant Calling: Align sequencing reads to the E. coli reference genome and identify single nucleotide polymorphisms (SNPs) and insertions/deletions (indels) that are present in the resistant mutants but not the parent strain.

Data Presentation: Table 2. Mutations Identified in DS86760016-Resistant E. coli

| Mutant ID | MIC (µg/mL) | Gene with Mutation | Amino Acid Change |

| R1 | 2 | murA | G117D |

| R2 | 4 | murA | L142P |

| R3 | 2 | murA | A251V |

| R4 | 4 | murA | L142P |

WGS of four independent resistant mutants consistently identified mutations in the murA gene, which encodes UDP-N-acetylglucosamine enolpyruvyl transferase, a key enzyme in the early stages of peptidoglycan biosynthesis.[7]

Mandatory Visualization: Figure 2. Workflow for Resistant Mutant Analysis

Caption: Experimental workflow for identifying drug targets via spontaneous resistance mutation.

Target Overexpression

Overexpression of a drug's target can lead to a higher intracellular concentration of the target protein, often resulting in increased resistance to the compound.[6]

Experimental Protocols: Protocol 2. Target Overexpression Assay

-

Cloning: Clone the wild-type murA gene from E. coli into an inducible expression vector (e.g., pBAD).

-

Transformation: Transform the resulting plasmid into wild-type E. coli.

-

MIC Testing: Perform MIC testing with DS86760016 in the presence and absence of the inducer (e.g., L-arabinose). A vector-only control is run in parallel.

Data Presentation: Table 3. Effect of murA Overexpression on DS86760016 MIC

| Strain | Inducer (L-arabinose) | MIC (µg/mL) |

| E. coli w/ empty vector | - | 0.125 |

| E. coli w/ empty vector | + | 0.125 |

| E. coli w/ pBAD-murA | - | 0.125 |

| E. coli w/ pBAD-murA | + | 4 |

A significant increase in the MIC upon induction of murA expression strongly suggests that MurA is the intracellular target of DS86760016.

Biochemical Validation

To confirm that DS86760016 directly interacts with and inhibits the MurA enzyme, biochemical assays were performed using purified protein.

Experimental Protocols: Protocol 3. MurA Enzyme Inhibition Assay

-

Protein Expression and Purification: Overexpress and purify recombinant E. coli MurA protein.

-

Enzyme Assay: The activity of MurA can be measured by monitoring the release of inorganic phosphate (B84403) from its substrate, phosphoenolpyruvate (B93156) (PEP).

-

IC50 Determination: Perform the enzyme assay in the presence of varying concentrations of DS86760016 to determine the half-maximal inhibitory concentration (IC50).

Data Presentation: Table 4. Inhibitory Activity of DS86760016 against Purified MurA

| Enzyme | Compound | IC50 (nM) |

| E. coli MurA (Wild-Type) | DS86760016 | 75.2 |

| E. coli MurA (G117D) | DS86760016 | >10,000 |

| Human functional analog | DS86760016 | >50,000 |

DS86760016 potently inhibits wild-type MurA. Crucially, the G117D mutant MurA, identified from a resistant strain, shows significantly reduced susceptibility to inhibition, confirming that the mutation directly impacts compound binding. The lack of activity against a human functional analog indicates a favorable selectivity profile.

Cellular Mechanism of Action

Bacterial cytological profiling (BCP) provides a visual readout of the physiological response of bacteria to an antibiotic, offering clues to the inhibited pathway.[1][4]

Experimental Protocols: Protocol 4. Bacterial Cytological Profiling

-

Treatment: Treat mid-log phase E. coli with DS86760016 at 10x MIC for 2 hours.

-

Staining: Stain the cells with fluorescent dyes to visualize the cell membrane (e.g., FM4-64), DNA (e.g., DAPI), and cell wall (e.g., WGA-FITC).

-

Microscopy: Image the cells using fluorescence microscopy.

-

Analysis: Compare the morphology of treated cells to untreated controls and cells treated with antibiotics of known MOA.

Treatment with DS86760016 resulted in cell filamentation and eventual lysis, a phenotype consistent with the inhibition of cell wall biosynthesis.[4] This aligns with the genetic and biochemical data pointing to MurA as the target.

Mandatory Visualization: Figure 3. Peptidoglycan Biosynthesis Pathway

Caption: Inhibition of the MurA enzyme by DS86760016 disrupts peptidoglycan synthesis.

Conclusion

-

Genetic Data: Spontaneous resistance to DS86760016 is consistently mapped to mutations in the murA gene, and overexpression of wild-type murA confers resistance.

-

Biochemical Data: DS86760016 directly inhibits the enzymatic activity of purified MurA protein at nanomolar concentrations.

-

Cellular Data: The cytological profile of DS86760016-treated cells is consistent with the inhibition of cell wall biosynthesis.

The validation of MurA as the target of DS86760016 provides a solid foundation for subsequent medicinal chemistry efforts to optimize its efficacy and pharmacokinetic properties, paving the way for its potential development as a new class of antibiotic.

References

- 1. Technologies for High-Throughput Identification of Antibiotic Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. Genetic Approaches to Facilitate Antibacterial Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Mode of Action & Target for Antibacterial Drug - Creative Biolabs [creative-biolabs.com]

Methodological & Application

Application Note: Protocol for Determining the Minimum Inhibitory Concentration (MIC) of (R)-DS86760016

Introduction

(R)-DS86760016 is a novel leucyl-tRNA synthetase inhibitor with demonstrated activity against a range of multidrug-resistant (MDR) Gram-negative bacteria, including Pseudomonas aeruginosa, Escherichia coli, and Klebsiella pneumoniae, as well as Mycobacterium abscessus.[1][2][3][4] Determining the Minimum Inhibitory Concentration (MIC) is a critical first step in evaluating the antimicrobial efficacy of new compounds like this compound. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[5][6][7] This application note provides a detailed protocol for determining the MIC of this compound using the broth microdilution method, adhering to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[8][9]

Experimental Protocol: Broth Microdilution Method

This protocol is designed for determining the MIC of this compound against rapidly growing aerobic bacteria. Modifications may be required for fastidious organisms or mycobacteria.

1.1 Materials and Reagents

-

This compound powder

-

Appropriate solvent (e.g., DMSO, sterile deionized water)

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well U-bottom microtiter plates

-

Bacterial strains (e.g., P. aeruginosa ATCC 27853, E. coli ATCC 25922)

-

Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)

-

0.5 McFarland turbidity standard

-

Spectrophotometer or turbidimeter

-

Sterile reagent reservoirs

-

Multichannel pipette (50-200 µL)

-

Single-channel pipettes

-

Plate shaker (optional)

-

Humidified incubator (35°C ± 2°C)

1.2 Preparation of this compound Stock Solution

-

Prepare a high-concentration stock solution of this compound (e.g., 1280 µg/mL) by dissolving the powder in a minimal amount of an appropriate solvent (e.g., DMSO). Ensure the final solvent concentration in the assay does not exceed 1%, as it may affect bacterial growth.

-

Bring the final volume up with CAMHB. For example, if a final test range of 0.25 to 128 µg/mL is desired, a 256 µg/mL intermediate stock in CAMHB is required.

1.3 Preparation of Bacterial Inoculum

-

From a fresh (18-24 hour) agar (B569324) plate, select 3-5 well-isolated colonies of the test organism using a sterile loop.

-

Suspend the colonies in sterile saline.

-

Vortex gently to create a smooth suspension.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to a cell density of approximately 1.5 x 10⁸ CFU/mL.[5]

-

Within 15 minutes of preparation, dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[5][7] A common dilution is 1:100 (e.g., 0.1 mL of 0.5 McFarland suspension into 9.9 mL of CAMHB) to get ~1.5 x 10⁶ CFU/mL, followed by a further dilution as per the inoculation volume.

1.4 Assay Procedure (96-Well Plate)

-

Plate Setup: Add 100 µL of sterile CAMHB to wells in columns 2 through 12.

-

Compound Addition: Add 200 µL of the 256 µg/mL this compound solution to the first well of each row (column 1).

-

Serial Dilution: Using a multichannel pipette, transfer 100 µL from column 1 to column 2. Mix thoroughly by pipetting up and down.

-

Continue this 2-fold serial dilution across the plate from column 2 to column 10. Discard the final 100 µL from column 10. This will leave 100 µL in each well from columns 1-10, with concentrations ranging from 128 µg/mL to 0.25 µg/mL.

-

Controls:

-

Growth Control (Column 11): These wells will contain 100 µL of CAMHB and will be inoculated.

-

Sterility Control (Column 12): These wells will contain 100 µL of CAMHB only and will not be inoculated.

-

-

Inoculation: Add 10 µL of the final diluted bacterial inoculum (~5 x 10⁶ CFU/mL) to each well from column 1 to column 11. This brings the final volume in each test well to 110 µL and the final bacterial concentration to approximately 5 x 10⁵ CFU/mL.

-

Incubation: Cover the plate with a lid and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[5]

1.5 Reading and Interpreting Results

-

After incubation, check the sterility control (column 12), which should be clear.

-

Verify robust growth (turbidity) in the growth control wells (column 11).

-

Visually inspect the test wells. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[7][10] This is the first clear well in the dilution series.

Data Presentation

All quantitative parameters of the experiment should be clearly documented for reproducibility and comparison.

Table 1: Key Experimental Parameters for MIC Determination

| Parameter | Value | Notes |

| Compound | This compound | Leucyl-tRNA Synthetase Inhibitor |

| Test Organism(s) | e.g., P. aeruginosa ATCC 27853 | Quality control strain |

| Growth Medium | Cation-Adjusted Mueller-Hinton Broth | Per CLSI/EUCAST recommendation |

| Inoculum Density | ~5 x 10⁵ CFU/mL | Final concentration in well |

| Concentration Range | 0.25 - 128 µg/mL | Example range, adjust as needed |

| Incubation Temperature | 35°C ± 2°C | Standard for most clinical isolates |

| Incubation Time | 16 - 20 hours | For non-fastidious aerobic bacteria |

| Final Well Volume | 110 µL | Example volume, can be adjusted |

| Quality Control | ATCC reference strains | Results must be within accepted QC ranges |

Experimental Workflow Visualization

The following diagram illustrates the key steps in the broth microdilution protocol for determining the MIC of this compound.

Caption: Workflow for MIC determination via broth microdilution.

References

- 1. DS86760016, a Leucyl-tRNA Synthetase Inhibitor, Is Active against Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. DS86760016, a Leucyl-tRNA Synthetase Inhibitor with Activity against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. benchchem.com [benchchem.com]

- 6. microbe-investigations.com [microbe-investigations.com]

- 7. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. Broth Microdilution | MI [microbiology.mlsascp.com]

Application Notes and Protocols for (R)-DS86760016 Efficacy in Murine Urinary Tract Infection Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-DS86760016 is a novel leucyl-tRNA synthetase (LeuRS) inhibitor demonstrating potent activity against multidrug-resistant (MDR) Gram-negative bacteria, which are common causative agents of urinary tract infections (UTIs).[1] As a member of the benzoxaborole class of antibiotics, this compound presents a unique mechanism of action, a favorable pharmacokinetic profile, and a reduced risk of resistance development compared to earlier LeuRS inhibitors like GSK2251052.[1][2] These characteristics make it a promising candidate for the treatment of complicated UTIs.

These application notes provide a summary of the efficacy of this compound in murine UTI models, along with detailed protocols for key experiments to facilitate further research and development.

Mechanism of Action

This compound targets leucyl-tRNA synthetase (LeuRS), an essential enzyme in bacterial protein synthesis. Specifically, it inhibits the editing domain of LeuRS. The boron atom in the benzoxaborole structure of this compound forms a stable covalent adduct with the 2'- and 3'-hydroxyl groups of the terminal adenosine (B11128) of leucyl-tRNA (tRNALeu).[3] This adduct becomes trapped in the editing site of the LeuRS enzyme, preventing the catalytic cycle and ultimately halting protein synthesis, which leads to bacterial growth inhibition.[3]

Efficacy Data in Murine UTI Models

This compound has demonstrated significant efficacy in reducing bacterial loads in the kidneys, bladder, and on catheters in murine models of UTI caused by various Gram-negative pathogens.

Table 1: Efficacy of this compound against P. aeruginosa in a Murine Catheter-Associated UTI (CAUTI) Model[4][5]

| Treatment Group | Dose (mg/kg, q.i.d.) | Log Reduction in Kidneys | Log Reduction in Bladder | Log Reduction on Catheter |

| This compound | 220 | 2.4 | 2.3 | 1.6 |

| This compound | 30 | 2.2 | 1.2 | Not specified |

Data represents the log reduction in bacterial counts compared to pre-treatment controls.

Table 2: Efficacy of this compound in a Murine UTI Model against Various Pathogens[2]

| Pathogen | Strain Type | This compound Dose (mg/kg) | Log Reduction in Kidneys |

| E. coli | Susceptible & MDR | 7.5 - 15 | 2 - 4 |

| K. pneumoniae | Susceptible & MDR | 7.5 - 15 | 2 - 4 |

| P. aeruginosa | Susceptible & MDR | 7.5 - 15 | 2 - 4 |

Data represents the range of log reduction in bacterial loads in the kidneys compared to untreated controls.

Experimental Protocols

The following are detailed protocols for establishing murine UTI models to evaluate the efficacy of antimicrobial agents like this compound.

Protocol 1: Murine Catheter-Associated Urinary Tract Infection (CAUTI) Model

This model is designed to mimic catheter-associated UTIs in humans and is particularly useful for studying biofilm formation and the efficacy of drugs against it.

Materials:

-

Female mice (e.g., Swiss Webster), 6-8 weeks old

-

Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)

-

Sterile silicone catheters

-

Bacterial strain of interest (e.g., P. aeruginosa), grown to mid-log phase

-

Sterile phosphate-buffered saline (PBS)

-

This compound, formulated for subcutaneous administration

-

Vehicle control

-

Surgical instruments

-

Homogenizer

-

Agar (B569324) plates for bacterial culture

Procedure:

-

Animal Preparation: Anesthetize the mice according to approved institutional protocols.

-

Catheterization: Gently insert a sterile silicone catheter through the urethra into the bladder.

-

Bacterial Inoculation: Inoculate the bladder with a specific CFU count of the desired bacterial strain (e.g., 107 CFU) in a small volume of PBS (e.g., 50 µL) through the catheter.

-

Urethral Clamping: To ensure the bacteria remain in the bladder and establish infection, the urethra can be clamped for a defined period (e.g., 4 hours).[4]

-

Treatment Initiation: After the initial infection period, initiate treatment with this compound or the vehicle control via the desired route of administration (e.g., subcutaneous). A typical dosing regimen could be 220 mg/kg, four times daily (q.i.d.).[4]

-

Monitoring and Continued Treatment: Continue the treatment for the specified duration (e.g., 7 days), monitoring the health of the animals daily.[4]

-

Tissue Harvest: At the end of the treatment period, euthanize the mice. Aseptically remove the kidneys, bladder, and the indwelling catheter.

-

Bacterial Load Determination:

-

Weigh the kidneys and bladder.

-

Homogenize the tissues in a known volume of sterile PBS.

-

Vortex and sonicate the catheter in PBS to dislodge biofilm bacteria.

-

Perform serial dilutions of the tissue homogenates and the catheter sonicate.

-

Plate the dilutions onto appropriate agar plates.

-

Incubate the plates and count the number of colony-forming units (CFU).

-

Calculate the CFU per gram of tissue or per catheter.

-

Protocol 2: Murine Ascending Urinary Tract Infection Model

This model is used to study infections that ascend from the bladder to the kidneys.

Materials:

-

Female mice (e.g., C3H/HeN), 6-8 weeks old

-

Anesthetic

-

Bacterial strain of interest (e.g., E. coli, K. pneumoniae), grown to mid-log phase

-

Sterile PBS

-

This compound, formulated for subcutaneous administration

-

Vehicle control

-

Surgical instruments

-

Homogenizer

-

Agar plates for bacterial culture

Procedure:

-

Animal Preparation: Anesthetize the mice.

-

Transurethral Inoculation: Introduce a bacterial suspension (e.g., 108 CFU in 50 µL PBS) directly into the bladder via a fine, sterile catheter.

-

Infection Establishment: Allow the infection to establish for a set period (e.g., 4 hours) before initiating treatment.

-

Treatment: Administer this compound or vehicle control as per the study design (e.g., 7.5 or 15 mg/kg, subcutaneously, at 4 and 16 hours post-infection).[2]

-

Tissue Harvest: Euthanize the animals at a predetermined time point (e.g., 24 or 48 hours post-infection). Aseptically harvest the kidneys and bladder.

-

Bacterial Load Determination: Follow the same procedure as in the CAUTI model (steps 8a-e) to determine the bacterial load in the kidneys and bladder.

Conclusion

This compound demonstrates significant efficacy in reducing bacterial burden in murine models of both catheter-associated and ascending urinary tract infections caused by susceptible and multidrug-resistant Gram-negative bacteria. The provided protocols offer a framework for researchers to further investigate the potential of this promising antibiotic. The unique mechanism of action of this compound, coupled with its robust in vivo activity, underscores its potential as a valuable new therapeutic option for the treatment of complicated UTIs.

References

- 1. In Vitro and In Vivo Activities of DS86760016, a Novel Leucyl-tRNA Synthetase Inhibitor for Gram-Negative Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In Vitro and In Vivo Activities of DS86760016, a Novel Leucyl-tRNA Synthetase Inhibitor for Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. DS86760016, a Leucyl-tRNA Synthetase Inhibitor with Activity against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for (R)-DS86760016 in a Catheter-Associated UTI Animal Model

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing (R)-DS86760016, a novel leucyl-tRNA synthetase inhibitor, in a murine model of catheter-associated urinary tract infection (CAUTI). This document is intended to guide researchers in evaluating the efficacy of this compound against multidrug-resistant Gram-negative bacteria, particularly Pseudomonas aeruginosa, a common causative agent of CAUTI.

Introduction

Catheter-associated urinary tract infections (CAUTIs) are a significant cause of hospital-acquired infections, often complicated by biofilm formation on catheter surfaces, which confers antibiotic resistance. This compound is a promising investigational benzoxaborole compound that targets bacterial leucyl-tRNA synthetase (LeuRS), an essential enzyme for protein synthesis.[1][2] This novel mechanism of action makes it a potential therapeutic agent against multidrug-resistant (MDR) pathogens.[1][3] Studies have demonstrated its potent activity against MDR P. aeruginosa both in vitro and in a murine CAUTI model, showing significant reduction in bacterial burden in the kidneys, bladder, and on the catheter itself, with a reduced risk of resistance development.[4]

Mechanism of Action

This compound functions by inhibiting the bacterial leucyl-tRNA synthetase (LeuRS). This enzyme is crucial for the attachment of leucine (B10760876) to its corresponding tRNA, a vital step in protein synthesis. By binding to LeuRS, this compound effectively halts protein production, leading to bacterial growth arrest and cell death.

Efficacy in a Murine CAUTI Model

In a nonsurgical mouse CAUTI model designed to mimic human infections, this compound has demonstrated significant efficacy. Treatment with this compound resulted in a substantial reduction in bacterial counts in the kidney, bladder, and on the catheter.[4][5]

Quantitative Data Summary

| Organ/Location | Treatment Group | Log Reduction in Bacterial Counts (CFU) | Reference |

| Kidneys | This compound (220 mg/kg, q.i.d.) | 2.4 | [4] |

| Bladder | This compound (220 mg/kg, q.i.d.) | 2.3 | [4] |

| Catheter | This compound (220 mg/kg, q.i.d.) | 1.6 | [4] |

| Kidneys | This compound (30 mg/kg, q.i.d.) | 2.2 | |

| Bladder | This compound (30 mg/kg, q.i.d.) | 1.2 |

Experimental Protocols

Murine Catheter-Associated UTI (CAUTI) Model

This protocol is adapted from established methods for creating a murine CAUTI model.[6][7]

Materials:

-

Anesthesia (e.g., isoflurane (B1672236) or ketamine/xylazine)

-

Sterile silicone catheters (e.g., PE10 tubing)

-

Pseudomonas aeruginosa strain (e.g., PA14 or a clinical isolate)[8]

-

Tryptic Soy Broth (TSB) or Luria-Bertani (LB) broth

-

Phosphate-buffered saline (PBS)

-

Surgical instruments (forceps, scissors)

-

Suture materials

Procedure:

-

Bacterial Culture Preparation:

-

Inoculate P. aeruginosa into TSB or LB broth and grow overnight at 37°C with shaking.

-

Harvest bacteria by centrifugation, wash with sterile PBS, and resuspend to the desired concentration (e.g., 1 x 10^8 CFU/mL).

-

-

Catheter Implantation:

-

Anesthetize the mouse according to an approved institutional protocol.

-

Make a small incision in the lower abdomen to expose the bladder.

-

Carefully insert a sterile silicone catheter segment into the bladder dome.

-

Suture the catheter in place, ensuring it does not obstruct urine flow.

-

Close the abdominal incision with sutures.

-

-

Bacterial Inoculation:

-

Following catheter implantation, instill a defined volume (e.g., 50 µL) of the bacterial suspension directly into the bladder through the catheter.

-

-

Treatment with this compound:

-

Initiate treatment at a specified time point post-infection (e.g., 4 hours to allow for biofilm formation).

-

Administer this compound via the desired route (e.g., subcutaneous injection) at the predetermined dose and frequency (e.g., 220 mg/kg, q.i.d.).

-

-

Assessment of Infection:

-

At the end of the treatment period, euthanize the mice.

-

Aseptically remove the kidneys, bladder, and the implanted catheter.

-

Homogenize the tissues and sonicate the catheter to dislodge biofilm bacteria.

-

Perform serial dilutions of the homogenates and plate on appropriate agar (B569324) to determine bacterial colony-forming units (CFU).

-

Key Signaling Pathways in P. aeruginosa CAUTI

The pathogenesis of P. aeruginosa in CAUTI involves complex signaling networks that regulate virulence and biofilm formation.

-

Cyclic di-GMP (c-di-GMP) Signaling: This second messenger plays a crucial role in the switch between motile and sessile lifestyles. High levels of c-di-GMP promote biofilm formation, a key feature of CAUTI.[9][10]

-

Quorum Sensing (QS): QS systems allow bacteria to coordinate gene expression in a cell-density-dependent manner, regulating the production of virulence factors. Interestingly, urine has been shown to suppress QS in P. aeruginosa.[8][11]

-

Type III Secretion System (T3SS): This system injects effector proteins directly into host cells, contributing to cytotoxicity and immune evasion. The T3SS is associated with the acute phase of P. aeruginosa CAUTI.[8][12]

Inhibition of protein synthesis by this compound is expected to globally disrupt these signaling pathways by preventing the production of essential regulatory and structural proteins.

Conclusion